3-Amino-4-benzylaminocoumarin
Overview
Description
3-Amino-4-benzylaminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plantsThe addition of amino and benzylamino groups to the coumarin structure enhances its chemical reactivity and biological activity, making this compound a compound of significant interest in scientific research .
Mechanism of Action
Target of Action
3-Amino-4-benzylaminocoumarin is a derivative of 3-aminocoumarins . The primary targets of this compound are Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while MAO is an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It shows good AChE inhibitory activity, with some derivatives showing even better AChE inhibitory activity than the positive drug donepezil . It also shows good MAO inhibitory activity against certain compounds .
Biochemical Pathways
The inhibition of AChE and MAO by this compound affects the cholinergic and monoaminergic pathways respectively . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . On the other hand, inhibition of MAO prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentrations .
Result of Action
The inhibition of AChE and MAO by this compound leads to an increase in the concentrations of acetylcholine and monoamine neurotransmitters . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, it has been found to show anti-Alzheimer’s activity, likely due to its effects on neurotransmitter concentrations .
Biochemical Analysis
Biochemical Properties
The chemical reactivity of 3-Amino-4-benzylaminocoumarin is profound due to the presence of an amino group as well as enamine carbon in the described scaffold . The aminocoumarin derivatives, especially 3-aminocoumarins, are the core structure of novobiocin, clorobiocin, and coumermycin isolated from several Streptomyces strains . These compounds interact with the B subunit of bacterial gyrase and inhibit ATP-dependent supercoiling of DNA .
Cellular Effects
It has been found that some benzylaminocoumarins show good AChE inhibitory activity by in vitro activity experiments . For instance, compound M11, a benzylaminocoumarin, shows dual AChE and MAO inhibitory activity and can be used as a potential therapeutic agent for the treatment of Alzheimer’s disease .
Molecular Mechanism
They interact with the B subunit of bacterial gyrase and inhibit ATP-dependent supercoiling of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-benzylaminocoumarin typically involves multi-step reactions starting from readily available coumarin derivatives. One common method involves the nucleophilic substitution of 3-bromo-4-tosyloxycoumarin with benzylamine under palladium-catalyzed Buchwald-Hartwig amination conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, typically at elevated temperatures.
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-benzylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-Amino-4-benzylaminocoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Aminocoumarin: Lacks the benzylamino group but shares similar chemical reactivity and biological activity.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Amino-4-benzylaminocoumarin is unique due to the presence of both amino and benzylamino groups, which enhance its chemical versatility and biological activity. This makes it a valuable compound for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
3-amino-4-(benzylamino)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-14-15(18-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-16(14)19/h1-9,18H,10,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFYWMEJGBBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208008 | |
Record name | Coumarin, 3-amino-4-benzylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59288-12-9 | |
Record name | Coumarin, 3-amino-4-benzylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059288129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 3-amino-4-benzylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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